Cas no 2034576-41-3 (3-({1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile)

3-({1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile structure
2034576-41-3 structure
商品名:3-({1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile
CAS番号:2034576-41-3
MF:C19H23N5O4
メガワット:385.4170
CID:5352746

3-({1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile 化学的及び物理的性質

名前と識別子

    • 3-[1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
    • 3-((1-(5-oxo-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
    • 3-({1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile
    • インチ: 1S/C19H23N5O4/c20-10-16-18(22-5-4-21-16)28-15-1-6-23(12-15)19(26)13-9-17(25)24(11-13)14-2-7-27-8-3-14/h4-5,13-15H,1-3,6-9,11-12H2
    • InChIKey: CJEJIKINQKSFGF-UHFFFAOYSA-N
    • ほほえんだ: O1C([H])([H])C([H])([H])C([H])(C([H])([H])C1([H])[H])N1C(C([H])([H])C([H])(C(N2C([H])([H])C([H])([H])C([H])(C2([H])[H])OC2C(C#N)=NC([H])=C([H])N=2)=O)C1([H])[H])=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 644
  • トポロジー分子極性表面積: 109
  • 疎水性パラメータ計算基準値(XlogP): -0.6

3-({1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6488-0959-2mg
3-({1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile
2034576-41-3
2mg
$88.5 2023-09-08
Life Chemicals
F6488-0959-2μmol
3-({1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile
2034576-41-3
2μmol
$85.5 2023-09-08
Life Chemicals
F6488-0959-4mg
3-({1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile
2034576-41-3
4mg
$99.0 2023-09-08
Life Chemicals
F6488-0959-5μmol
3-({1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile
2034576-41-3
5μmol
$94.5 2023-09-08
Life Chemicals
F6488-0959-50mg
3-({1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile
2034576-41-3
50mg
$240.0 2023-09-08
Life Chemicals
F6488-0959-5mg
3-({1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile
2034576-41-3
5mg
$103.5 2023-09-08
Life Chemicals
F6488-0959-15mg
3-({1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile
2034576-41-3
15mg
$133.5 2023-09-08
Life Chemicals
F6488-0959-10mg
3-({1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile
2034576-41-3
10mg
$118.5 2023-09-08
Life Chemicals
F6488-0959-20μmol
3-({1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile
2034576-41-3
20μmol
$118.5 2023-09-08
Life Chemicals
F6488-0959-3mg
3-({1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile
2034576-41-3
3mg
$94.5 2023-09-08

3-({1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile 関連文献

3-({1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrileに関する追加情報

Introduction to 3-({1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile (CAS No. 2034576-41-3)

3-({1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile), identified by its CAS number 2034576-41-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes multiple heterocyclic moieties and functional groups. The presence of oxan-4-yl, pyrrolidine, and pyrazine units within its molecular structure suggests potential applications in the development of novel therapeutic agents.

The chemical structure of 3-({1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile) is notable for its complexity, which arises from the concatenation of several heterocyclic rings and functional groups. The oxan-4-yl moiety, derived from tetrahydrofuran, introduces a flexible ether linkage that can influence the compound's solubility and metabolic stability. Meanwhile, the pyrrolidine and pyrazine rings contribute to the molecule's overall electronic properties, making it a candidate for further exploration in medicinal chemistry.

In recent years, there has been a surge in research focused on developing new pharmacophores that can interact with biological targets in unique ways. The combination of oxan-4-yl, pyrrolidine, and pyrazine units in 3-({1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile) positions it as a promising candidate for such endeavors. Specifically, the nitrile group at the 2-position of the pyrazine ring can serve as a bioisostere for carboxylic acid or amide functionalities, which are common in drug molecules.

The synthesis of 3-({1-[1-(oxan-4-yloxy)-5-oxy-methyl-pyrrolidine]-carbonyl}-methyl-pyrrolidine)-oxygen-pyrazine-donated carbonitrile) involves multiple steps, including condensation reactions, cyclization processes, and functional group transformations. Each step must be carefully optimized to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry, may be employed to construct the complex framework of this compound efficiently.

The pharmacological potential of 3-({1-[1-(oxanoyloxy)-5-oxy-methyl-pyrrolidine]-carbonyl}-methyl-pyrrolidine)-oxygen-pyrazine-donated carbonitrile) has not yet been fully explored, but preliminary studies suggest that it may exhibit interesting biological activities. For instance, the presence of multiple heterocyclic rings could facilitate interactions with biological targets such as enzymes or receptors. Additionally, the nitrile group may participate in hydrogen bonding or other non-covalent interactions, further enhancing its binding affinity.

In light of these attributes, researchers have been investigating the compound's potential as a lead molecule for drug discovery. Computational modeling techniques have been employed to predict its binding affinity to various biological targets. These studies have revealed that 3-({1-[1-(oxanoyloxy)-5-oxy-methyl-pyrrolidine]-carbonyl}-methyl-pyrrolidine)-oxygen-pyrazine-donated carbonitrile) may interact with proteins involved in metabolic pathways or signal transduction cascades. Such interactions could be exploited to develop novel therapeutic strategies against various diseases.

The structural complexity of 3-({1-[1-(oxanoyloxy)-5-oxy-methyl-pyrrolidine]-carbonyl}-methyl-pyrrolidine)-oxygen-pyrazine-donated carbonitrile) also presents opportunities for derivatization and optimization. By modifying specific functional groups or introducing additional moieties, researchers can fine-tune its pharmacological properties. For example, replacing the nitrile group with an amide or ester could alter its metabolic fate or improve its solubility profile.

The synthesis and characterization of derivatives of 3-({1-[1-(oxanoyloxy)-5-oxy-methyl-pyrrolidine]-carbonyl}-methyl-pyrrolidine)-oxygen-pyrazine-donated carbonitrile) have been reported in several recent publications. These studies highlight the compound's versatility as a scaffold for drug discovery efforts. By leveraging modern synthetic techniques and computational tools, scientists are paving the way for the development of next-generation pharmaceuticals based on this promising molecule.

In conclusion, 3-({1-[1-(oxanoyloxy)-5-oxy-methyl-pyrролидин]-карбонильный}-метилпирролидин)-оxygen-pyразинкарбонитрил strong>) (CAS No. 2034576-41- strong>) is a structurally intricate compound with significant potential in pharmaceutical research. Its unique combination of heterocyclic units and functional groups makes it an attractive candidate for further exploration in drug discovery. As synthetic methodologies continue to advance and computational tools become more sophisticated, the full pharmacological potential of this compound is likely to be uncovered in the coming years.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD